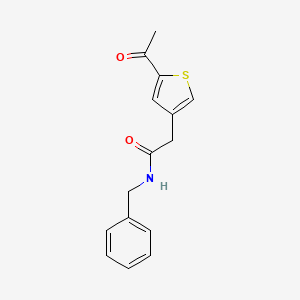

2-(5-acetyl-3-thienyl)-N-benzylacetamide

Description

2-(5-Acetyl-3-thienyl)-N-benzylacetamide is a synthetic small molecule featuring an N-benzylacetamide core substituted with a 5-acetylthiophene group at the 2-position. The compound’s structure combines a thienyl moiety—a heterocyclic ring known for enhancing electronic and binding properties in medicinal chemistry—with a benzylacetamide scaffold, which is frequently employed in kinase inhibitors and anticancer agents . For example, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide () was prepared by reacting N-arylacetamides with nitro-substituted benzimidazolamines in acetonitrile under reflux .

The acetyl group on the thienyl ring likely enhances metabolic stability and target binding, as seen in structurally related compounds like KIM-161 (), where substituent modifications significantly influenced cytotoxicity .

Properties

IUPAC Name |

2-(5-acetylthiophen-3-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11(17)14-7-13(10-19-14)8-15(18)16-9-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSCPBOQINQQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- KIM-161 demonstrated potent cytotoxicity via downregulation of BRK, FLT, and JAK kinases, diverging from tubulin/Src inhibition seen in its parent pharmacophore (2-biphenyl-4-yl-N-benzylacetamide) .

- The morpholinoethoxy-pyridylacetamide derivative () exists in polymorphic forms (Forms A, B, C) with enhanced solubility and kinase inhibitory properties .

- Nitrobenzimidazolylacetamide () exhibited regioisomer-dependent activity, with the 6-nitro isomer (75% yield) showing distinct NMR shifts compared to the 5-nitro analog .

Structure-Activity Relationships (SAR)

- Substituent Position: In benzodiazepinone analogs (), the N-benzyl group was less selective than a simple benzyl group, highlighting the impact of N-substituents on target specificity .

- Heterocyclic Replacement : Replacing the biphenyl ring in 2-biphenyl-4-yl-N-benzylacetamide with a heterocyclic imidazole (KIM-161) improved cytotoxicity by 10-fold, emphasizing the role of heteroaromatic rings in binding .

- Electron-Withdrawing Groups : Nitro groups () and acetyl moieties (as in the target compound) enhance metabolic stability and π-π stacking with target proteins .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.